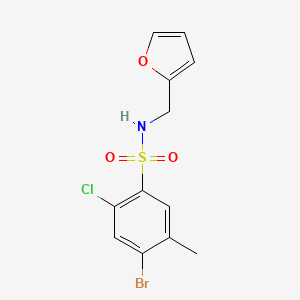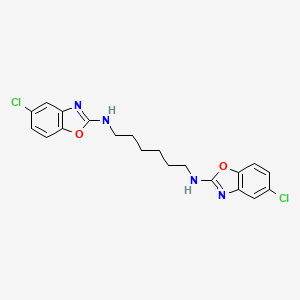![molecular formula C15H12N6OS3 B13374832 2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13374832.png)
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a complex heterocyclic compound It features a unique structure that combines triazolo, pyrimidinyl, thiazolyl, and thienyl moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis of triazolo pyridines from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction conditions are eco-friendly and result in good-to-excellent yields.
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial applications, especially given its efficiency and eco-friendliness .
化学反应分析
Types of Reactions
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action for 2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares the triazolo pyrimidine scaffold and exhibits similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazolo structure and are used in medicinal chemistry for their biological activities.
Uniqueness
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of triazolo, pyrimidinyl, thiazolyl, and thienyl moieties.
属性
分子式 |
C15H12N6OS3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N6OS3/c1-9-5-13(21-8-16-20-14(21)17-9)24-7-12(22)19-15-18-10(6-25-15)11-3-2-4-23-11/h2-6,8H,7H2,1H3,(H,18,19,22) |
InChI 键 |
MKNBSAVDQGYDJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)

![{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile](/img/structure/B13374785.png)
![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)
![4-[(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(hydroxy)methyl]-6-quinolinol](/img/structure/B13374792.png)
![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)

![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide](/img/structure/B13374817.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
![(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374824.png)


